Field: Neuro-Oncology
Method: In a study, three-dimensional glioblastoma organoids obtained from patients’ resected recurrent glioblastoma tumors were treated with Regorafenib. Drug responses were evaluated using NAD(P)H FLIM .
Results: The study found that 77% of tumors responded to Regorafenib treatment. The approach enabled a comprehensive longitudinal exploration of the molecular changes induced by treatment .
Field: Hepatology
Application: Regorafenib is used as a second-line treatment for advanced Hepatocellular Carcinoma (HCC) following the phase III RESORCE trial .
Method: In a real-world study, recurrent HCC patients were treated with Regorafenib. The drug’s efficacy was evaluated based on overall survival and time to progression .
Results: The study found that Regorafenib could effectively improve the prognosis of patients after first-line treatment failure .
Field: Clinical Oncology
Method: In the INTEGRATE II trial, Regorafenib was compared with placebo in a randomized, double-blind, placebo-controlled, multinational, phase III trial .
Results: The trial found that Regorafenib significantly prolonged overall survival, progression-free survival, and time to progression compared with placebo .
Field: Gastroenterology
Application: Regorafenib has shown potential in the treatment of advanced Gastrointestinal Stromal Tumors (GISTs) after failure of imatinib and sunitinib .
Method: In a phase II clinical trial, patients with GISTs were treated with Regorafenib .
Results: The trial found that 79% of patients achieved clinical benefit with Regorafenib treatment .
Field: Oncology
Application: Regorafenib has been combined with other systemic therapies for the treatment of various cancers .
Method: In several studies, Regorafenib was combined with other drugs like nivolumab or chemotherapy for the treatment of cancers .
Results: The studies found that the combination of Regorafenib with other therapies could be effective in impeding tumor progression and improving the prognosis of patients .
Field: Oncology
Application: Regorafenib has been used as a treatment option for patients with metastatic colorectal cancer (mCRC) previously exposed to 2 rounds of chemotherapy . It has also been combined with immune checkpoint inhibitors in patients with advanced or metastatic microsatellite stable colorectal cancer .
Method: In a retrospective multi-institutional trial, mCRC patients who progressed after 2 lines of chemotherapy were treated with either Regorafenib or 5-fluorouracil-based rechallenge treatment . In another study, patients with MSS metastatic adenocarcinoma of the colon or rectum received Regorafenib in combination with high/low-dose radiotherapy plus toripalimab .
Results: The trial found that higher disease control and overall survival rates were achieved with rechallenge treatment compared to Regorafenib . The combination of Regorafenib with high/low-dose radiotherapy plus toripalimab showed promising results .
Field: Pulmonology
Application: Regorafenib has demonstrated promising anti-tumor activity in lung squamous cell carcinoma (LSCC), a common type of non-small-cell lung cancer (NSCLC) . It has also been studied in combination with methotrexate in treating participants with metastatic non-squamous NSCLC with tumors that harbor a KRAS mutation .
Method: In a phase II trial, the efficacy of Regorafenib in combination with methotrexate was studied in participants with metastatic non-squamous NSCLC .
Results: The trial is ongoing, and the results are yet to be published .
Regorafenib is an orally administered small molecule that functions as a multi-kinase inhibitor, targeting various receptor tyrosine kinases involved in cancer progression, angiogenesis, and the tumor microenvironment. Its primary targets include vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptors (PDGFR), and several RAF kinases, including BRAF. Developed by Bayer and marketed under the brand name Stivarga, Regorafenib received approval for clinical use in 2012 for metastatic colorectal cancer and advanced gastrointestinal stromal tumors after failure of prior therapies. Its indications were later expanded to include refractory hepatocellular carcinoma in 2017 .
Regorafenib's mechanism of action involves its interaction with several kinases. It primarily inhibits kinases belonging to the vascular endothelial growth factor receptor (VEGFR) and tyrosine kinase with immunoglobulin and EGF homology domains (TIE) families []. These kinases play a crucial role in promoting tumor growth by stimulating angiogenesis and tumor cell survival. By blocking these pathways, Regorafenib disrupts the blood supply to tumors and hinders their ability to grow and spread [].
The chemical formula of Regorafenib is , with a molecular weight of approximately 482.82 g/mol. Regorafenib undergoes metabolism primarily through the cytochrome P450 enzyme CYP3A4 in the liver, leading to the formation of active metabolites M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). These metabolites retain similar pharmacological activity to the parent compound .
Regorafenib exhibits significant anti-tumor activity through its inhibition of multiple kinases involved in tumor growth and angiogenesis. It effectively reduces the signaling pathways that promote tumor vascularization and proliferation, thus inhibiting tumor growth and metastasis. In preclinical studies, Regorafenib has demonstrated anti-angiogenic effects, particularly through dual inhibition of VEGFR2 and TIE2 tyrosine kinases .
The detailed synthetic pathway is proprietary but generally follows standard organic synthesis methodologies for complex molecules .
Regorafenib is primarily used in oncology for treating various cancers:
Additionally, ongoing research is exploring its potential applications in other malignancies due to its broad-spectrum kinase inhibition profile .
Regorafenib has been studied for its interactions with various drugs due to its metabolism via CYP3A4. Significant interactions may occur with:
Adverse reactions associated with Regorafenib include hand-foot skin reactions, hypertension, diarrhea, fatigue, and potential hepatotoxicity, necessitating careful monitoring during treatment .
Regorafenib shares similarities with several other multi-kinase inhibitors but has unique characteristics that set it apart. Some notable compounds include:
Regorafenib's ability to inhibit a broader range of kinases related to both angiogenesis and oncogenesis provides it with a unique therapeutic profile compared to its analogs. Its dual action on both vascular endothelial growth factor receptors and platelet-derived growth factor receptors enhances its effectiveness in treating solid tumors .
Irritant;Health Hazard;Environmental Hazard
"Bayer Announces New Data on Oncology Portfolio To Be Presented at the ECCO-ESMO Congress 2009". Retrieved 2009-09-19.
"Phase III Trial of Regorafenib in Metastatic Colorectal Cancer Meets Primary Endpoint of Improving Overall Survival". Archived from the original on 2012-01-19. Retrieved 2011-10-26.
"FDA approves new treatment for advanced colorectal cancer". 27 Sep 2012.
"Cancer fund reprieve for just one drug, Regorafenib". BBC. 22 May 2015. Retrieved 7 June 2015.
"FDA approves Stivarga for advanced gastrointestinal stromal tumors". 25 Feb 2013.
"Life extending treatment for patients with advanced liver cancer recommended by NICE". November 29, 2018.
CONSIGN, CONCUR Confirm Efficacy of Regorafenib in mCRC. 2015
"FDA Prescribing Information" (PDF). 27 Sep 2012.
Zhang G, Kodani S, Hammock BD (January 2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer". Progress in Lipid Research. 53: 108–23. doi:10.1016/j.plipres.2013.11.003. PMC 3914417. PMID 24345640.
Hwang SH, Wecksler AT, Zhang G, Morisseau C, Nguyen LV, Fu SH, Hammock BD (July 2013). "Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors". Bioorganic & Medicinal Chemistry Letters. 23 (13): 3732–7. doi:10.1016/j.bmcl.2013.05.011. PMC 3744640. PMID 23726028.
Kim J, Ulu A, Wan D, Yang J, Hammock BD, Weiss RH (May 2016). "Addition of DHA Synergistically Enhances the Efficacy of Regorafenib for Kidney Cancer Therapy". Molecular Cancer Therapeutics. 15 (5): 890–8. doi:10.1158/1535-7163.MCT-15-0847. PMC 4873345. PMID 26921392.